molecular formula C18H11ClN2OS2 B2778540 N-[2-(1,3-benzothiazol-2-yl)phenyl]-5-chlorothiophene-2-carboxamide CAS No. 477569-62-3

N-[2-(1,3-benzothiazol-2-yl)phenyl]-5-chlorothiophene-2-carboxamide

Cat. No.: B2778540
CAS No.: 477569-62-3
M. Wt: 370.87
InChI Key: SESFXOCDUAVFRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(1,3-Benzothiazol-2-yl)phenyl]-5-chlorothiophene-2-carboxamide is a synthetic chemical hybrid scaffold designed for research purposes, integrating a benzothiazole moiety with a chlorothiophene-carboxamide group. The benzothiazole core is a privileged structure in medicinal chemistry, known for its diverse biological activities and presence in various therapeutic agents . This scaffold is recognized for its potential to interact with multiple biological targets . Benzothiazole derivatives have been extensively investigated for their antitumor , antimicrobial , anti-inflammatory , and antiviral properties, as well as for applications in neurodegenerative disease research . The incorporation of the 5-chlorothiophene-2-carboxamide group, a motif prevalent in compounds studied for antiviral and other pharmacological activities, may contribute to the molecule's electronic profile and binding characteristics. This combination makes this compound a compound of significant interest for exploratory biochemical research, including potential investigations into enzyme inhibition and cellular pathway modulation. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[2-(1,3-benzothiazol-2-yl)phenyl]-5-chlorothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11ClN2OS2/c19-16-10-9-15(23-16)17(22)20-12-6-2-1-5-11(12)18-21-13-7-3-4-8-14(13)24-18/h1-10H,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SESFXOCDUAVFRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3S2)NC(=O)C4=CC=C(S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1,3-benzothiazol-2-yl)phenyl]-5-chlorothiophene-2-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .

Scientific Research Applications

Anticoagulant Activity

One of the primary applications of N-[2-(1,3-benzothiazol-2-yl)phenyl]-5-chlorothiophene-2-carboxamide is its role as an inhibitor of blood coagulation factor Xa. This inhibition is crucial for the prophylaxis and treatment of thromboembolic disorders, including:

  • Myocardial infarction
  • Angina pectoris
  • Stroke
  • Deep venous thrombosis

The compound's mechanism involves blocking the activity of factor Xa, thereby disrupting the coagulation cascade and preventing clot formation .

Anticancer Properties

Recent studies suggest that derivatives of thiophene compounds exhibit anticancer properties by inhibiting angiogenesis—the formation of new blood vessels that tumors need to grow. The structural features of this compound may enhance its efficacy as an angiogenesis inhibitor, making it a candidate for further research in cancer therapeutics .

Synthesis Pathways

The synthesis of this compound can be achieved through several methods, primarily involving the reaction between appropriate benzothiazole derivatives and chlorothiophene carboxylic acids. A notable synthesis method includes:

  • Formation of the thiophene ring.
  • Introduction of the benzothiazole moiety via nucleophilic substitution.
  • Final amide formation through condensation reactions.

These synthetic pathways are optimized for yield and purity, suitable for large-scale production .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of this compound. Key factors influencing its activity include:

  • Substitution patterns on the benzothiazole and thiophene rings.
  • The presence of electron-withdrawing or donating groups.

Research indicates that modifications to these substituents can significantly enhance its biological activity and selectivity towards target enzymes .

In Vitro Studies

In vitro studies have demonstrated that compounds similar to this compound exhibit significant inhibition of endothelial cell proliferation, suggesting potential applications in cancer therapy .

Mechanism of Action

The mechanism of action of N-[2-(1,3-benzothiazol-2-yl)phenyl]-5-chlorothiophene-2-carboxamide involves its interaction with specific molecular targets. The benzothiazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt essential biological pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Structural Analogs

Compound Name Core Structure Key Substituents Biological Activity Synthesis Method References
N-[2-(1,3-Benzothiazol-2-yl)phenyl]-5-chlorothiophene-2-carboxamide Benzothiazole + thiophene 5-chloro-thiophene-2-carboxamide, 2-phenyl linkage Kinase inhibition (hypothesized) Acid-amine coupling, crystallization
N-(1,3-Benzothiazol-2-yl)-5-(3-chlorophenyl)furan-2-carboxamide Benzothiazole + furan 3-chlorophenyl, furan-2-carboxamide Undisclosed (structural analog) Condensation, X-ray verified
AS601245 Benzothiazole + pyrimidine Pyrimidinyl acetonitrile, 3-pyridinyl ethyl group JNK inhibition (IC₅₀ = 70 nM) Multi-step alkylation/acetonitrile
Cpd D Benzothiazole + carbamoyl (1,3-Benzothiazol-2-yl)carbamoyl, methanesulfonic acid Low molecular weight phosphatase inhibition Carbamoylation, sulfonation
Key Observations:
  • Core Heterocycles : The target compound’s 5-chlorothiophene distinguishes it from furan-based analogs (e.g., ), which may alter electronic density and steric bulk. Thiophene’s higher aromaticity compared to furan could enhance binding to hydrophobic enzyme pockets .
  • Substituent Positioning : The 2-phenyl linkage in the target compound contrasts with AS601245’s pyrimidinyl acetonitrile group. This difference likely impacts kinase selectivity, as AS601245’s extended side chain facilitates interactions with JNK’s ATP-binding pocket .

Functional Analog: SP600125

Unlike the target compound, SP600125 lacks a benzothiazole ring but achieves inhibition via planar aromatic stacking.

Biological Activity

N-[2-(1,3-benzothiazol-2-yl)phenyl]-5-chlorothiophene-2-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique structure that combines benzothiazole and thiophene moieties. This structural combination is significant because it contributes to the compound's diverse biological activities.

Property Value
Molecular Formula C₁₄H₉ClN₂OS
Molecular Weight 292.75 g/mol
CAS Number 658066-35-4

The primary target of this compound is the enzyme DprE1 in Mycobacterium tuberculosis. DprE1 is essential for the survival of the bacterium, and inhibition of this enzyme leads to impaired bacterial growth and viability. The compound binds to DprE1, disrupting the biochemical pathways necessary for mycobacterial survival.

Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antimicrobial properties:

  • Antibacterial Activity : The compound has shown effectiveness against various strains of bacteria, particularly Mycobacterium tuberculosis. Studies indicate that it inhibits bacterial growth at minimal inhibitory concentrations (MIC) significantly lower than those required for many existing antibiotics .
  • Gram-positive vs. Gram-negative Bacteria : While effective against Gram-positive bacteria, its activity against Gram-negative strains remains limited, with MIC values often exceeding 100 µg/mL .

Anticancer Activity

This compound has also been investigated for its anticancer properties:

  • Cytotoxicity : The compound exhibits cytotoxic effects on various cancer cell lines, including lung (A549), colon (SW480), and ovarian (A2780) cancer cells. Its mechanism involves inducing apoptosis in cancer cells while sparing normal cells to a certain extent .
  • Photodynamic Therapy Potential : Recent studies suggest that this compound can be activated by light to enhance its cytotoxic effects on cancer cells. This photodynamic activity may provide a dual mechanism for treating tumors while minimizing damage to surrounding healthy tissues .

Research Findings

Several studies have provided insights into the biological activity of this compound:

  • In Vitro Studies : In vitro assays have shown that the compound effectively inhibits the growth of Mycobacterium tuberculosis with an IC50 value indicating strong potency against this pathogen.
  • Cytotoxicity Assays : Various assays have indicated that the compound's cytotoxicity varies across different cancer cell lines, with some showing significantly lower IC50 values compared to standard chemotherapeutic agents like cisplatin .
  • Mechanistic Insights : Studies utilizing fluorescence microscopy have illustrated that treatment with this compound leads to increased levels of reactive oxygen species (ROS) in cancer cells post-light activation, suggesting a mechanism involving oxidative stress induction as part of its anticancer activity .

Q & A

Basic Questions

Q. What are the standard protocols for synthesizing N-[2-(1,3-benzothiazol-2-yl)phenyl]-5-chlorothiophene-2-carboxamide, and how is its structure confirmed?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with the preparation of benzothiazole and thiophene precursors. Key steps include:

Coupling of 2-aminophenylbenzothiazole with 5-chlorothiophene-2-carboxylic acid chloride under basic conditions.

Optimization of reaction parameters (e.g., solvent choice, temperature) to maximize yield and purity .
Structural confirmation employs:

  • IR spectroscopy to identify functional groups (e.g., C=O stretch at ~1650 cm⁻¹).
  • ¹H/¹³C NMR to verify aromatic proton environments and substituent positions.
  • Mass spectrometry (ESI-MS) for molecular ion validation .

Q. What spectroscopic and computational tools are used to analyze this compound’s stability under varying pH conditions?

  • Methodological Answer : Stability studies use:

  • UV-Vis spectroscopy to monitor degradation kinetics at pH 3–10.
  • HPLC with a C18 column to quantify intact compound retention times.
  • DFT calculations (B3LYP/6-311G(d,p)) to predict protonation states and reactive sites .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during synthesis?

  • Methodological Answer : Systematic optimization via Design of Experiments (DoE) methodologies:

  • Central Composite Design (CCD) to evaluate variables (temperature, solvent polarity, catalyst loading).
  • Example: Ethanol as a solvent at 70°C increases yield by 15% compared to dichloromethane .
  • Purification : Column chromatography (silica gel, hexane:ethyl acetate gradient) or recrystallization from ethanol .

Q. How do structural modifications (e.g., substituent changes) impact biological activity?

  • Methodological Answer : SAR studies compare analogs with variations in:

  • Benzothiazole substituents (e.g., methyl vs. nitro groups).
  • Thiophene halogenation (Cl vs. Br).
    Key Findings :
SubstituentBioactivity (IC₅₀)Target Affinity
5-Cl12 µMKinase A
5-Br8 µMKinase A
Chlorine substitution enhances solubility but reduces binding affinity compared to bromine .

Q. How can contradictions in reported biological data (e.g., conflicting IC₅₀ values) be resolved?

  • Methodological Answer :

  • Standardized assays : Use consistent cell lines (e.g., HEK293 vs. HeLa) and controls.
  • Meta-analysis : Pool data from multiple studies to identify outliers.
  • Computational validation : Molecular docking (AutoDock Vina) to reconcile discrepancies in binding modes .

Q. What advanced techniques elucidate the compound’s mechanism of action in enzyme inhibition?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) to measure real-time binding kinetics (ka/kd).
  • X-ray crystallography of the compound-enzyme complex (resolution ≤2.0 Å) to identify key interactions (e.g., H-bonds with Thr123) .

Q. How can structural analogs be distinguished analytically when synthesizing derivatives?

  • Methodological Answer :

  • High-resolution mass spectrometry (HR-MS) for exact mass differentiation (e.g., Cl vs. Br isotopes).
  • XRD to resolve crystallographic differences in benzothiazole-thiophene dihedral angles .

Methodological Challenges and Innovations

Q. What computational frameworks integrate with experimental data to accelerate reaction design?

  • Methodological Answer :

  • ICReDD’s reaction path search : Combines quantum chemical calculations (Gaussian 16) with machine learning to predict viable synthetic routes.
  • Feedback loops : Experimental data refine computational models (e.g., transition state energy corrections) .

Q. How can researchers address low solubility in aqueous buffers during in vitro assays?

  • Methodological Answer :

  • Co-solvent systems : Use DMSO (≤1%) with Tween-80 to maintain solubility without cytotoxicity.
  • Nanoparticle encapsulation : PLGA nanoparticles improve bioavailability (e.g., 85% release over 24 hours) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.